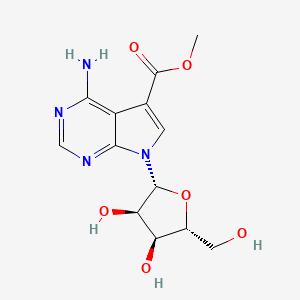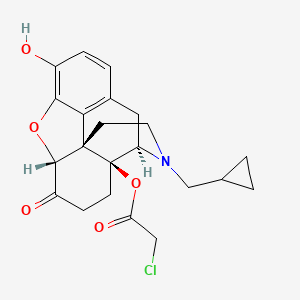
19-Oxo-dihydroatisine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Oxo-dihydroatisine is a diterpenoid alkaloid, a class of naturally occurring chemical compounds known for their diverse biological activities. This compound is derived from plants belonging to the Aconitum and Delphinium genera. It has garnered interest due to its potential pharmacological properties, including insecticidal and antiparasitic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxo-dihydroatisine typically involves the extraction of natural products from plant sources followed by purification using chromatographic techniques. One common method is low-pressure liquid column chromatography, which separates the compound based on its adsorption and size-exclusion properties .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale extraction and purification. advancements in chromatographic techniques and the development of synthetic analogs may pave the way for more efficient production methods in the future .
Análisis De Reacciones Químicas
Types of Reactions: 19-Oxo-dihydroatisine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Aplicaciones Científicas De Investigación
19-Oxo-dihydroatisine has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of diterpenoid alkaloids.
Mecanismo De Acción
The mechanism of action of 19-Oxo-dihydroatisine involves its interaction with specific molecular targets in biological systems. For instance, its insecticidal activity is attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death. In the case of its antiparasitic effects, the compound interferes with the energy metabolism of parasites, inhibiting their growth and replication .
Comparación Con Compuestos Similares
- Azitine
- Isoazitine
- 15,22-O-Diacetyl-19-oxodihydroatisine
- Atisinium chloride
- 13-Oxocardiopetamine
Comparison: 19-Oxo-dihydroatisine stands out due to its potent insecticidal and antiparasitic activities. While similar compounds like azitine and isoazitine also exhibit biological activities, this compound’s unique structure and specific interactions with molecular targets make it particularly effective in certain applications .
Propiedades
Fórmula molecular |
C22H33NO3 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
(1R,2S,4S,6R,7S,10S,11R)-6-hydroxy-13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-12-one |
InChI |
InChI=1S/C22H33NO3/c1-14-15-4-8-21(18(14)25)9-5-16-20(2)6-3-7-22(16,17(21)12-15)13-23(10-11-24)19(20)26/h15-18,24-25H,1,3-13H2,2H3/t15-,16+,17+,18+,20+,21-,22-/m0/s1 |
Clave InChI |
JCSFZXCLHIAKAB-JRYMJUHKSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)CN(C2=O)CCO |
SMILES canónico |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)CN(C2=O)CCO |
Sinónimos |
19-oxo-dihydroatisine 19-oxodihydroatisine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)
![methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1259706.png)
![(9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259707.png)

![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyoct-3-yn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259709.png)



